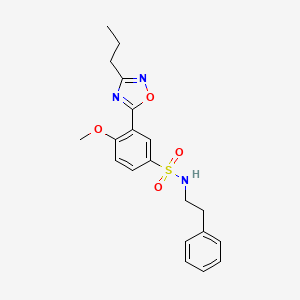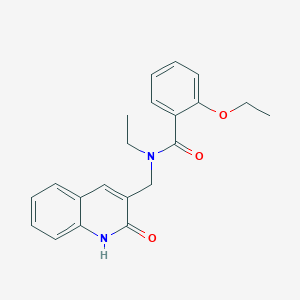
2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide, also known as EHP-101, is a novel compound that has been developed for its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, neuroprotective, and analgesic properties. EHP-101 has been synthesized using various methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of 2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves the inhibition of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. 2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide inhibits the activation of these pathways by blocking the phosphorylation of their downstream targets.
Biochemical and Physiological Effects:
2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). 2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has also been found to enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been found to reduce the production of pain-related neurotransmitters, such as substance P and calcitonin gene-related peptide (CGRP).
実験室実験の利点と制限
2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. 2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been found to exhibit low toxicity and high selectivity for its target molecules. However, 2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide also has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. Additionally, 2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has a short half-life, which can limit its therapeutic efficacy.
将来の方向性
There are several future directions for the study of 2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another potential direction is the evaluation of the pharmacokinetics and pharmacodynamics of 2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide in preclinical and clinical studies. Additionally, future studies can investigate the potential therapeutic applications of 2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide in various disease models, such as inflammatory diseases, neurodegenerative diseases, and chronic pain. Finally, future studies can investigate the potential combination therapy of 2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide with other therapeutic agents to enhance its efficacy and reduce its side effects.
Conclusion:
In conclusion, 2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a novel compound that has been developed for its potential therapeutic applications. 2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been synthesized using various methods and has been found to exhibit anti-inflammatory, neuroprotective, and analgesic properties. Its mechanism of action involves the inhibition of various signaling pathways, and it has several biochemical and physiological effects. 2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide, including the optimization of the synthesis method, evaluation of the pharmacokinetics and pharmacodynamics, investigation of potential therapeutic applications, and investigation of combination therapy.
合成法
2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been synthesized using various methods, including the Buchwald-Hartwig coupling reaction, palladium-catalyzed cross-coupling reaction, and Sonogashira coupling reaction. The Buchwald-Hartwig coupling reaction involves the reaction of 2-amino-N-ethylbenzamide with 2-bromo-3-ethoxybenzoic acid in the presence of a palladium catalyst and a ligand. The palladium-catalyzed cross-coupling reaction involves the reaction of 2-bromo-N-ethylbenzamide with 2-hydroxy-3-iodoquinoline in the presence of a palladium catalyst and a ligand. The Sonogashira coupling reaction involves the reaction of 2-bromo-N-ethylbenzamide with 2-ethynyl-3-hydroxyquinoline in the presence of a palladium catalyst and a ligand.
科学的研究の応用
2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has also been found to exhibit neuroprotective properties by reducing the production of reactive oxygen species and enhancing the activity of antioxidant enzymes. Additionally, 2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been found to exhibit analgesic properties by reducing the production of pain-related neurotransmitters.
特性
IUPAC Name |
2-ethoxy-N-ethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-23(21(25)17-10-6-8-12-19(17)26-4-2)14-16-13-15-9-5-7-11-18(15)22-20(16)24/h5-13H,3-4,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVIOBGINOAEJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

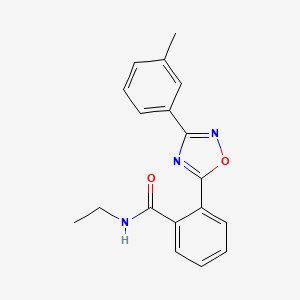
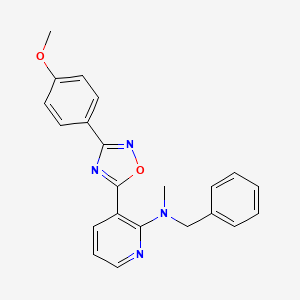

![6-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one](/img/structure/B7705514.png)
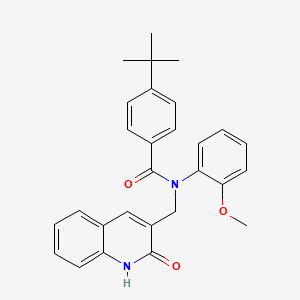
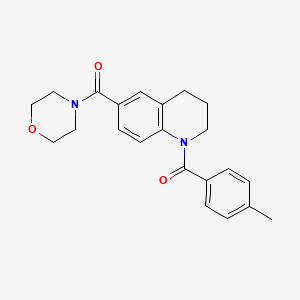
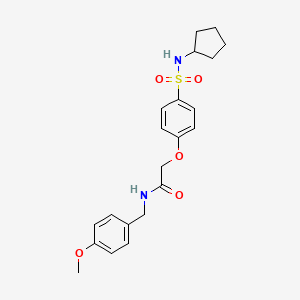
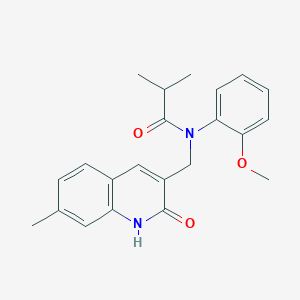

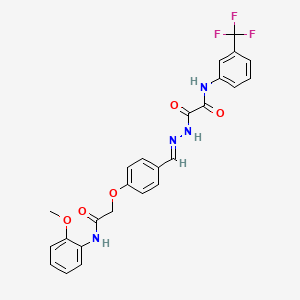

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7705563.png)
